![molecular formula C12H21NOS B2784140 2-Cyclopentyl-1-(3-(methylthio)pyrrolidin-1-yl)ethanone CAS No. 2034352-72-0](/img/structure/B2784140.png)
2-Cyclopentyl-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
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Description
2-Cyclopentyl-1-(3-(methylthio)pyrrolidin-1-yl)ethanone , also known by its chemical formula C12H21NO2 , is a nitrogen-containing heterocyclic compound. The core structure consists of a pyrrolidine ring, which plays a crucial role in its biological activity. The pyrrolidine scaffold is widely used by medicinal chemists due to its versatility and ability to explore pharmacophore space effectively. Notably, the non-planarity of the pyrrolidine ring contributes to its three-dimensional coverage, a phenomenon known as “pseudorotation” .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s worth noting that the alpha-cyclopentyl derivative was found to have around the same potency in vitro as an inhibitor of the dopamine transporter as the alpha-propyl derivative α-pvp .
properties
IUPAC Name |
2-cyclopentyl-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOS/c1-15-11-6-7-13(9-11)12(14)8-10-4-2-3-5-10/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPGMMJPECADLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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